Saxitoxin

Beschreibung

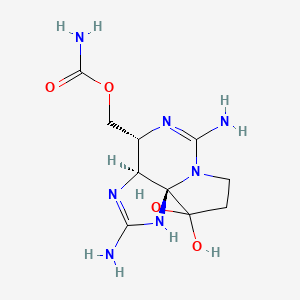

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O4/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16)/t4-,5-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQXVSUAYFXFJA-HGRQIUPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074313 | |

| Record name | Saxitoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Saxitoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35523-89-8, 73603-72-2 | |

| Record name | Saxitoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35523-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saxitoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saxitoxin-t | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073603722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saxitoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Saxitoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAXITOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0638E899B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Saxitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Saxitoxin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1][2] It is a non-proteinaceous, heterocyclic guanidinium (B1211019) compound that exerts its toxic effects by specifically targeting and blocking voltage-gated sodium channels (VGSCs) on the outer pore of excitable cell membranes.[1][3] This blockage prevents the influx of sodium ions necessary for the propagation of action potentials, leading to paralysis and, in severe cases, respiratory failure and death.[1][4] The toxin is naturally produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[2][5] Through the food chain, this compound can accumulate in filter-feeding shellfish, posing a significant threat to human health upon consumption, a condition known as paralytic shellfish poisoning (PSP).[1][6] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental methodologies relevant to the study of this compound.

Chemical Structure

This compound is a tricyclic perhydropurine derivative with a unique and complex structure.[2] Its IUPAC name is [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate.[7] The molecule possesses two guanidinium groups, which are largely responsible for its high polarity and biological activity.[2][8] The hydrated ketone at the C12 position is also crucial for its potent inhibitory effect on sodium channels.

Caption: Chemical Structure of this compound.

Physicochemical and Biological Properties

The distinct chemical structure of this compound dictates its physical and biological characteristics. These properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | [7] |

| Molecular Formula | C₁₀H₁₇N₇O₄ | [1][2][7] |

| Molecular Weight | 299.29 g/mol | [1][7][9] |

| pKa₁ | 8.22 - 8.24 | [8][10] |

| pKa₂ | 11.28 - 11.60 | [8][10] |

| Solubility | Readily soluble in water; sparingly soluble in methanol (B129727) and ethanol; insoluble in non-polar organic solvents. | [5][10][11] |

| Appearance | White, hygroscopic solid. | [1][10] |

Biological Properties and Toxicity of this compound

| Property | Value | References |

| Mechanism of Action | Reversible blocker of voltage-gated sodium channels at site 1 of the channel's outer pore. | [1][12] |

| Human Oral LD₅₀ | 5.7 µg/kg | [1] |

| Mouse Oral LD₅₀ | 263 µg/kg | [1][13] |

| Mouse Intraperitoneal LD₅₀ | 10 µg/kg | [1][14] |

| Mouse Intravenous LD₅₀ | 3.4 µg/kg | [1][14] |

| Primary Clinical Syndrome | Paralytic Shellfish Poisoning (PSP) | [1] |

| Key Symptoms | Paresthesia, numbness, ataxia, muscle weakness, respiratory paralysis. | [7] |

Experimental Protocols

The study of this compound's interaction with voltage-gated sodium channels relies on specialized experimental techniques. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound and its analogs to voltage-gated sodium channels.

Methodology:

-

Preparation of Synaptosomes:

-

Isolate synaptosomes from rat brain tissue through differential centrifugation.

-

Determine the protein concentration of the synaptosome preparation using a standard protein assay (e.g., Bradford or BCA assay).[1]

-

-

Assay Setup:

-

In a 96-well microplate, set up the following conditions in triplicate:

-

Total Binding: Incubate synaptosomes with a known concentration of radiolabeled this compound (e.g., [³H]-saxitoxin).

-

Non-specific Binding: Incubate synaptosomes with [³H]-saxitoxin in the presence of a saturating concentration of unlabeled this compound to block all specific binding sites.

-

Competition: Incubate synaptosomes with [³H]-saxitoxin and increasing concentrations of the unlabeled test compound (e.g., a this compound analog).

-

-

-

Incubation and Filtration:

-

Incubate the plates at a low temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.[1]

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [³H]-saxitoxin binding against the log concentration of the competing ligand to determine the IC₅₀ value.[1]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of this compound on sodium currents.

Methodology:

-

Cell Preparation:

-

Use cultured neurons (e.g., dorsal root ganglion neurons) or a cell line stably expressing a specific voltage-gated sodium channel subtype.[1]

-

Plate the cells on coverslips suitable for microscopy and patch-clamp recording.

-

-

Recording Setup:

-

Establish a whole-cell patch-clamp configuration on a selected cell using a patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.[1]

-

Use standard intracellular and extracellular recording solutions.

-

-

Baseline Recording:

-

In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -80 mV).

-

Elicit sodium currents by applying a series of depolarizing voltage steps.

-

Record the baseline peak inward sodium current.[1]

-

-

Application of this compound:

-

Perfuse the cell with a solution containing a known concentration of this compound.

-

Record the sodium currents again after the application of the toxin.

-

-

Data Analysis:

-

Measure the peak inward sodium current before and after the application of this compound.

-

Calculate the percentage of current inhibition at different this compound concentrations.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Signaling Pathways and Logical Relationships

The primary molecular target of this compound is the voltage-gated sodium channel. By blocking this channel, this compound disrupts the normal signaling cascade that leads to the generation and propagation of action potentials in excitable cells like neurons.

Caption: Disruption of neuronal signaling by this compound.

The diagram above illustrates the normal sequence of events leading to neurotransmitter release following a depolarizing stimulus. It then shows how this compound intervenes by blocking the voltage-gated sodium channel, thereby preventing sodium influx and the subsequent propagation of the action potential, ultimately leading to paralysis.

Caption: Workflow for key this compound experiments.

This workflow diagram outlines the major steps involved in the two primary experimental protocols used to characterize the interaction of this compound with its molecular target.

Conclusion

This compound remains a molecule of significant interest to researchers in toxicology, pharmacology, and drug development due to its high potency and specific mechanism of action. A thorough understanding of its chemical structure, properties, and the experimental methods used to study its effects is crucial for advancing research in these fields. This guide provides a foundational technical overview to support these endeavors. The detailed data and protocols presented herein are intended to facilitate further investigation into the complex biology of this compound and its interactions with voltage-gated sodium channels, which may ultimately lead to the development of novel therapeutics and improved management of paralytic shellfish poisoning.

References

- 1. benchchem.com [benchchem.com]

- 2. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on the Marine Neurotoxin, this compound: Genetics, Molecular Targets, Methods of Detection and Ecological Functions [mdpi.com]

- 4. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for this compound congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A functional assay for paralytic shellfish toxins that uses recombinant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview on the Marine Neurotoxin, this compound: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. View of Determination of this compound by Receptor Binding Assay: A New Radiolabeled Kit in Thailand [ejournals.swu.ac.th]

- 14. Paralytic shellfish poisoning: clinical and electrophysiological observations - PubMed [pubmed.ncbi.nlm.nih.gov]

Saxitoxin: A Technical Guide to Producing Organisms and Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of saxitoxin (B1146349), a potent neurotoxin, and its analogues. It details the organisms responsible for its production, the intricate biosynthetic pathways, and the methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and marine biotechnology.

This compound (STX) and its more than 50 derivatives are a group of naturally occurring neurotoxins, collectively known as paralytic shellfish toxins (PSTs).[1][2] These toxins are notorious for causing paralytic shellfish poisoning (PSP), a serious and potentially fatal illness in humans.[1][3] The primary mechanism of action of this compound is the blockage of voltage-gated sodium channels in nerve and muscle cells, thereby inhibiting nerve impulse transmission and leading to paralysis.[4][5][6]

This compound-Producing Organisms

The ability to produce this compound is surprisingly found in organisms from two different domains of life: bacteria and eukaryotes. This unusual distribution has led to significant research into the evolutionary origins of the this compound biosynthetic pathway.

Marine Dinoflagellates

Several species of marine dinoflagellates are the primary producers of this compound in marine environments.[1][5] These microscopic algae are often associated with harmful algal blooms (HABs), commonly known as "red tides."[3] During these blooms, filter-feeding shellfish, such as clams, mussels, and oysters, can accumulate high levels of saxitoxins, making them toxic to human consumers.[1][5]

The most well-known this compound-producing dinoflagellate genera include:

-

Alexandrium spp.: This genus is the most widespread and abundant producer of STX, with several species known to be toxic.[7]

-

Gymnodinium sp. [1]

-

Pyrodinium sp.: Pyrodinium bahamense is a major STX producer in tropical waters.[1][7]

Freshwater Cyanobacteria

In freshwater ecosystems, certain species of filamentous cyanobacteria are the main producers of this compound.[1][3] The presence of these toxin-producing cyanobacteria in drinking water sources poses a significant public health risk.[8]

Genera of freshwater cyanobacteria known to produce this compound include:

-

Anabaena (now Dolichospermum ) sp. [8]

This compound Biosynthesis

The biosynthesis of this compound is a complex enzymatic process that has been primarily elucidated through studies of cyanobacteria. The genes responsible for this compound production are organized in a gene cluster known as the sxt gene cluster.[1][3] While the pathway in dinoflagellates is less well understood due to their complex genomes, evidence suggests a similar biosynthetic route involving homologous genes.[1][4]

The sxt Gene Cluster

In cyanobacteria, the sxt gene cluster is typically around 35 kb in length and contains approximately 26 to 31 open reading frames encoding the enzymes required for this compound biosynthesis and its regulation.[2][11][12][13] The genes within the cluster are categorized as core genes (directly involved in synthesis), tailoring genes (modify the core this compound molecule to produce different analogues), regulator genes, and transporter genes.[11] Comparative genomic analyses have revealed that some of the key sxt genes were likely acquired through horizontal gene transfer.[3]

Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in cyanobacteria begins with three initial substrates: arginine, S-adenosylmethionine (SAM), and acetyl-CoA.[11][12] The process can be summarized in the following key steps:

-

Initiation and Claisen Condensation: The pathway is initiated by the enzyme SxtA, a unique polyketide synthase-like enzyme.[1][12][14] Acetyl-CoA is loaded onto the acyl carrier protein (ACP) domain of SxtA and subsequently methylated by SAM to form propionyl-ACP.[1][14] SxtA then catalyzes a Claisen condensation between propionyl-ACP and arginine.[1][6][15]

-

Amidinotransfer: The enzyme SxtG, an amidinotransferase, transfers a second guanidino group from another molecule of arginine to the growing intermediate.[1][6][15]

-

Cyclization Reactions: A series of enzymatic reactions, including those catalyzed by SxtB and SxtC, lead to the formation of the characteristic tricyclic perhydropurine skeleton of this compound.[1][3]

-

Tailoring Reactions: A suite of "tailoring" enzymes modifies the core this compound molecule to produce a wide variety of this compound analogues. These modifications include hydroxylation, sulfation, and decarbamoylation, catalyzed by enzymes such as SxtH, SxtT, SxtN, and SxtL.[1][6][11][15]

Below is a diagram illustrating the proposed this compound biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound in cyanobacteria.

Quantitative Data on this compound Production

The production of this compound can vary significantly between different species and even between different strains of the same species. Environmental factors such as temperature, salinity, light intensity, and nutrient availability can also influence toxin production.[6][16]

| Organism | Toxin Content | Conditions | Reference |

| Dolichospermum circinale | up to 120-450 fg/cell | Laboratory culture | [8] |

| Scytonema sp. | up to 1300 fg/cell (119 µg/g dry weight) | Laboratory culture | [8][10] |

| Cyanobacterial biomass | up to 4470 µg/g dry weight | Field samples | [8] |

| Alexandrium spp. | Varies significantly with temperature and salinity | Laboratory culture | [16] |

Experimental Protocols

A variety of analytical methods are employed for the detection and quantification of this compound in environmental and biological samples. The choice of method often depends on the required sensitivity, specificity, and sample throughput.

Toxin Extraction and Purification from Shellfish

A common protocol for the extraction of this compound from shellfish tissue for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is as follows:

-

Homogenization: Weigh 5 g of shellfish tissue and homogenize it with 5 mL of 0.1 M hydrochloric acid (HCl).[17]

-

Extraction: Vortex the homogenate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[17]

-

Solid Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.[17]

-

Load 1 mL of the supernatant onto the cartridge.[17]

-

Wash the cartridge with 5 mL of deionized water.[17]

-

Elute the toxins with 2 mL of a methanol:water solution (80:20, v/v).[17]

-

-

Filtration: Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.[17]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its analogues.

-

HPLC System: A high-performance liquid chromatography system.[17]

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[17]

-

Mobile Phase A: 0.1% formic acid in water.[17]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the toxins.[17]

-

Flow Rate: Approximately 0.3 mL/min.[17]

-

Injection Volume: 10 µL.[17]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[17]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for each this compound analogue.[17]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective screening method for this compound.[18][19] It is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-saxitoxin antibody binding sites.[19] The color intensity developed is inversely proportional to the concentration of this compound in the sample.[19] Commercial ELISA kits are available for the detection of this compound in various matrices.

The following diagram illustrates a general workflow for this compound detection and analysis.

Caption: General workflow for this compound detection and analysis.

Conclusion

This compound remains a significant area of research due to its potent neurotoxicity and its impact on public health and fisheries. A deeper understanding of the organisms that produce this compound, the intricate biosynthetic pathways, and the factors that regulate toxin production is crucial for developing effective monitoring and mitigation strategies. Furthermore, the unique structure and mechanism of action of this compound continue to make it a valuable tool in neuropharmacological research and a potential lead compound in drug discovery. The methodologies outlined in this guide provide a foundation for researchers to further explore the fascinating biology and chemistry of this potent marine and freshwater toxin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of this compound in Marine Dinoflagellates: An Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origin of this compound Biosynthetic Genes in Cyanobacteria | PLOS One [journals.plos.org]

- 4. academic.oup.com [academic.oup.com]

- 5. An Overview on the Marine Neurotoxin, this compound: Genetics, Molecular Targets, Methods of Detection and Ecological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.who.int [cdn.who.int]

- 9. Saxitoxins from the freshwater cyanobacterium Raphidiopsis raciborskii can contaminate marine mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. mdpi.com [mdpi.com]

- 12. Biosynthetic Intermediate Analysis and Functional Homology Reveal a this compound Gene Cluster in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. repository.library.noaa.gov [repository.library.noaa.gov]

- 15. This compound: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Quantification of this compound in human blood by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. food.r-biopharm.com [food.r-biopharm.com]

toxicological effects of saxitoxin in marine ecosystems

An In-depth Technical Guide to the Toxicological Effects of Saxitoxin (B1146349) in Marine Ecosystems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (STX) and its more than 50 analogues are potent neurotoxins that pose a significant threat to marine ecosystems and public health. Produced by certain species of marine dinoflagellates and freshwater cyanobacteria, these toxins are the causative agents of Paralytic Shellfish Poisoning (PSP). This compound exerts its primary toxic effect by blocking voltage-gated sodium channels (NaV) in excitable cells, leading to paralysis and, in severe cases, death by respiratory failure. This technical guide provides a comprehensive overview of the toxicological effects of this compound, detailing its mechanism of action, bioaccumulation in marine food webs, and quantitative toxicity. Furthermore, it outlines the detailed experimental protocols used for its detection and quantification and presents key pathways and workflows in standardized diagrams.

Introduction

This compound is a naturally occurring neurotoxin primarily produced during harmful algal blooms (HABs), often referred to as "red tides," by dinoflagellates of the genera Alexandrium, Gymnodinium, and Pyrodinium.[1][2] As filter-feeding bivalve mollusks (e.g., mussels, clams, oysters, scallops) consume these toxic algae, they accumulate high concentrations of STX and its derivatives in their tissues.[2][3] These toxins then move up the food chain, impacting a wide range of organisms including crustaceans, gastropods, fish, seabirds, and marine mammals, ultimately posing a risk to human consumers.[4][5] The high potency of STX and its impact on both marine ecology and public health necessitate a thorough understanding of its toxicology and reliable methods for its detection.

Mechanism of Action

The primary molecular target of this compound is the voltage-gated sodium channel (NaV), which is crucial for the initiation and propagation of action potentials in neurons and muscle cells.[4]

-

Sodium Channel Blockade : STX is a highly selective and reversible pore blocker of NaV channels.[4] It binds with high affinity to receptor site 1 on the extracellular side of the channel, physically occluding the pore.[4] This blockage prevents the influx of sodium ions (Na+) into the cell, thereby inhibiting the depolarization phase of the action potential.

-

Paralysis : The inability to generate action potentials leads to a failure in nerve impulse transmission and muscle contraction, resulting in the characteristic flaccid paralysis associated with PSP.[1] Death in vertebrates, including humans, typically occurs due to paralysis of the respiratory muscles, leading to respiratory failure.[1][6]

-

Other Targets : While NaV channels are the primary target, some studies suggest that this compound can also interact with voltage-gated potassium (KV) and calcium (CaV) channels, although with different mechanisms and lower affinity.[3]

Signaling Pathway Diagram

Toxicological Effects and Bioaccumulation

This compound affects a broad spectrum of marine life. While bivalves can accumulate the toxin without apparent harm, other organisms show varying degrees of sensitivity.

-

Zooplankton : As primary consumers of phytoplankton, zooplankton like copepods are a critical vector for STX transfer up the food web. Exposure can be lethal and cause behavioral changes.[7][8]

-

Bivalve Mollusks : Species such as mussels, clams, and oysters can accumulate STX to levels thousands of times higher than the surrounding water, becoming highly toxic to predators.[9] Toxin levels in bivalves can range from just detectable to over 10,000 µg STX eq/100 g of tissue.

-

Crustaceans and Gastropods : Crabs, lobsters, and carnivorous sea snails can accumulate toxins by feeding on contaminated bivalves.[10][11] The viscera (hepatopancreas), often called "crab butter," can concentrate STX to particularly high and dangerous levels.[2]

-

Fish : While many finfish are sensitive to STX, some, like pufferfish, can accumulate the toxin in their tissues (especially skin, viscera, and ovaries) to extremely high concentrations.[1] An oral LD50 of 400–1000 µg STX eq/kg has been reported for salmon.[11]

-

Marine Mammals and Seabirds : Mass mortality events in marine mammals and seabirds have been linked to the consumption of fish and shellfish contaminated with this compound.[4]

Quantitative Toxicological Data

Quantitative data on this compound's toxicity and bioaccumulation are crucial for risk assessment. The data are often expressed as this compound equivalents (STX eq.), which account for the varying potencies of different STX analogues.

Table 1: Acute Toxicity of this compound in Various Organisms

| Organism | Species | Route | Metric | Value | Reference(s) |

| Copepod | Tigriopus japonicus | Water Exposure | 48h LC50 | 3.7 mg/L (3,700 µg/L) | [7] |

| Copepod | Tigriopus japonicus | Water Exposure | LC50 | 12.35 µM | [7][10] |

| Brine Shrimp | Artemia salina | Water Exposure | 48h LC50 | 0.9 mg/L (900 µg/L) | [7] |

| Fish (Salmon) | Salmo salar | Oral | LD50 | 400 - 1000 µg/kg | [11] |

| Mouse | Mus musculus | Intraperitoneal (i.p.) | LD50 | ~10 µg/kg | [12] |

| Mouse | Mus musculus | Oral (gavage) | LD50 | ~263 µg/kg | [12][13] |

| Human | Homo sapiens | Oral | Estimated LD50 | 5.7 µg/kg | [1] |

Table 2: this compound Concentrations in Contaminated Marine Organisms

| Organism Group | Species Example(s) | Tissue | Toxin Concentration Range (µg STX eq/100 g) | Reference(s) |

| Bivalves | Mussels, Clams | Whole Tissue | 1,500 - 10,000 | [14] |

| Gastropods | Concholepas concholepas | Whole Tissue | 130 - 7,644 | [11] |

| Crustaceans | Crabs (Homalaspis plana) | Whole Tissue | 107 - 4,583 | [11] |

| Crustaceans | Xanthid Crabs (Atergatis floridus) | Whole Tissue | <80 - 6,227 | [10] |

| Echinoderms | Sea Urchins | Whole Tissue | ~82 | [7] |

| Fish | Pufferfish (Sphoeroides spp.) | Ovaries | up to 22,104 | [1] |

Key Experimental Protocols

The detection and quantification of this compound are critical for public health monitoring. Several methods are officially recognized and widely used.

Mouse Bioassay (MBA) - AOAC Official Method 959.08

This traditional method measures the total toxicity of a sample.

-

Sample Preparation : A homogenized shellfish sample (100 g) is extracted with 100 mL of 0.1 M hydrochloric acid (HCl) by boiling for 5 minutes. The mixture is cooled, pH adjusted to 2.0-4.0, and diluted to a final volume of 200 mL.

-

Injection : A 1.0 mL aliquot of the acid extract is injected intraperitoneally (i.p.) into a standardized mouse (19-21 g).

-

Observation : Three mice are observed, and the time from injection to the last gasp before death is recorded.

-

Quantification : The median time to death is converted to Mouse Units (MU) using the Sommer's Table. One MU is the amount of toxin that will kill a 20 g mouse in 15 minutes. The result is typically reported in µg STX eq/100 g tissue.[4]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) - AOAC Official Method 2005.06

This chemical method separates and quantifies individual STX analogues.

-

Extraction : Homogenized shellfish tissue (5 g) is extracted with 5 mL of 0.1 M HCl or 1% acetic acid. The mixture is boiled for 5 minutes, centrifuged, and the supernatant is collected.

-

Cleanup : The acidic extract is passed through a C18 Solid Phase Extraction (SPE) cartridge to remove hydrophobic interferences.

-

Derivatization (Pre-column Oxidation) : The cleaned extract is mixed with an oxidizing agent (e.g., periodic acid or hydrogen peroxide) at an alkaline pH. This reaction converts the non-fluorescent STX analogues into highly fluorescent, planar purine (B94841) derivatives. The reaction is stopped by adding glacial acetic acid.[11][15]

-

HPLC-FLD Analysis : The derivatized sample is injected into a reverse-phase HPLC system. The fluorescent derivatives are separated on a C18 column and detected by a fluorescence detector.

-

Quantification : Toxin concentrations are determined by comparing peak areas to those of certified reference standards. Total toxicity is calculated by summing the concentrations of each analogue multiplied by its specific Toxicity Equivalency Factor (TEF).[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for toxin analysis.

-

Extraction : Sample homogenization (e.g., 5 g tissue) is typically performed with an acidified organic solvent, such as 80:20 acetonitrile/water with 0.1% formic acid.[16]

-

Cleanup : Cleanup can be performed using SPE (e.g., C18) or dispersive SPE (dSPE) with materials like C18 and alumina (B75360) to remove lipids and other matrix components.[16]

-

LC Separation : The purified extract is injected into an LC system. Due to the high polarity of STX, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separation.[16]

-

MS/MS Detection : The separated compounds are ionized (typically using electrospray ionization, ESI+) and detected by a tandem mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each toxin analogue.[16]

-

Quantification : Quantification is achieved using matrix-matched calibration curves with certified reference standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid screening method based on antibody-antigen recognition.

-

Principle : A competitive ELISA format is typically used. Microtiter plates are coated with antibodies specific to this compound.

-

Sample Preparation : Shellfish tissue is homogenized and extracted (e.g., with HCl or methanol/water). The extract is then diluted significantly with a sample dilution buffer to minimize matrix effects.

-

Assay : The sample extract, along with a known amount of STX conjugated to an enzyme (e.g., HRP), is added to the antibody-coated wells. The free STX in the sample competes with the enzyme-conjugated STX for antibody binding sites.

-

Detection : After washing, a substrate is added that produces a color signal in the presence of the enzyme. The color intensity is inversely proportional to the amount of STX in the sample.[13]

-

Quantification : The concentration is determined by comparing the signal to a standard curve generated with known concentrations of STX.[13]

Experimental Workflow Diagrams

Workflow for HPLC-FLD Analysis

Workflow for LC-MS/MS Analysis

Implications for Drug Development

The high specificity and potency of this compound make it a valuable pharmacological tool and a subject of interest in drug development:

-

Ion Channel Research : STX is widely used as a chemical probe to isolate and characterize NaV channels, helping to elucidate their structure and function.

-

Development of Analgesics : The role of specific NaV subtypes in pain signaling has made them a target for novel analgesics. Understanding the binding of STX to these channels can inform the rational design of new, non-addictive pain therapeutics.

-

Antidote and Therapeutic Development : Research into the toxic effects of STX drives the development of potential antidotes and supportive therapies for PSP, which can have broader applications in treating other forms of neurotoxicity.

Conclusion

This compound remains a significant concern for marine ecosystem health, seafood safety, and local economies dependent on fisheries. Its potent ability to block voltage-gated sodium channels leads to widespread toxicological effects across the food web. A thorough understanding of its mechanism, environmental fate, and the robust analytical methods available for its detection is essential for researchers, regulatory bodies, and professionals in drug development. Continued monitoring and research are critical to mitigate the risks associated with this powerful marine neurotoxin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in Alaskan commercial crab species | PLOS One [journals.plos.org]

- 3. Integrative Biomarker Assessment of the Influence of this compound on Marine Bivalves: A Comparative Study of the Two Bivalve Species Oysters, Crassostrea gigas, and Scallops, Chlamys farreri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. floridahealth.gov [floridahealth.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome response of a marine copepod in response to environmentally-relevant concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Transcriptional and toxic responses to this compound exposure in the marine copepod Tigriopus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prevalence, Variability and Bioconcentration of this compound-Group in Different Marine Species Present in the Food Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of long-term low dose this compound exposure on nerve damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shellfish and Dinoflagellate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. acs.org [acs.org]

- 15. This compound: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Saxitoxin and its Role in Paralytic Shellfish Poisoning (PSP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saxitoxin (B1146349) (STX) is a potent neurotoxin and the primary causative agent of paralytic shellfish poisoning (PSP), a serious and potentially fatal illness in humans.[1] This technical guide provides a comprehensive overview of this compound, its chemical properties, mechanism of action, and the analytical methods used for its detection and quantification. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data on this compound analogues, their relative toxicities, and global regulatory limits. Furthermore, this document includes visualizations of the toxin's signaling pathway and experimental workflows to aid in the understanding of its biological effects and the methodologies for its analysis.

Introduction

This compound is a naturally occurring neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[2] Filter-feeding shellfish, such as clams, mussels, and oysters, can accumulate these toxins, which then enter the human food chain upon consumption of contaminated seafood, leading to paralytic shellfish poisoning (PSP).[3][4] The clinical presentation of PSP is characterized by neurological symptoms, including tingling, numbness, and in severe cases, muscular paralysis and respiratory failure, which can be fatal.[3][4] Given the significant public health and economic impacts of PSP, robust monitoring and research are essential. This guide is intended to serve as a technical resource for professionals involved in the study of this compound and the development of diagnostics and therapeutics.

Chemical and Physical Properties of this compound

This compound is a non-protein, heterocyclic guanidinium (B1211019) alkaloid with the molecular formula C₁₀H₁₇N₇O₄.[1][5] Its structure features a tricyclic core and two guanidinium groups that are positively charged at physiological pH, rendering the molecule highly polar and water-soluble.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate | [1] |

| Molecular Formula | C₁₀H₁₇N₇O₄ | [1][5] |

| Molar Mass | 299.29 g/mol | [1] |

| CAS Number | 35523-89-8 | [1] |

| Solubility | Highly soluble in water and dilute acids | [6] |

| Stability | Heat stable at acidic pH, unstable under alkaline conditions | [4] |

Mechanism of Action

This compound exerts its neurotoxic effects by specifically targeting and blocking voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[4] These channels are crucial for the initiation and propagation of action potentials.

Interaction with Voltage-Gated Sodium Channels

This compound binds with high affinity to site 1 of the alpha-subunit of the VGSC, which is located at the outer pore of the channel.[7] The two guanidinium groups of this compound are essential for this interaction, as they mimic the hydrated sodium ion that normally passes through the channel.[5] This binding physically occludes the channel pore, preventing the influx of sodium ions and thereby inhibiting the generation and propagation of action potentials.[4] This leads to the characteristic flaccid paralysis observed in PSP.

This compound Analogues and Relative Toxicity

Over 50 analogues of this compound have been identified, which are collectively known as paralytic shellfish toxins (PSTs).[8][9] These analogues differ in their chemical structure, primarily through substitutions at various positions on the this compound molecule, which in turn affects their toxicity.[5][9] The toxicity of PSTs is often expressed relative to this compound itself, using Toxicity Equivalence Factors (TEFs).

Table 2: Toxicity Equivalence Factors (TEFs) of Major this compound Analogues

| Toxin Analogue | Abbreviation | Relative Toxicity (TEF) | Reference |

| This compound | STX | 1.00 | [10] |

| Neothis compound | NEO | 0.92 | [11] |

| Gonyautoxin 1 & 4 | GTX1/4 | 0.99 | [11] |

| Gonyautoxin 2 & 3 | GTX2/3 | 0.36 | [11] |

| Gonyautoxin 5 | GTX5 | 0.06 | [6] |

| Decarbamoyl this compound | dcSTX | 0.51 | [11] |

| N-sulfocarbamoyl-gonyautoxin 2 & 3 | C1/2 | 0.01 | [6] |

Toxicology and Lethal Doses

The toxicity of this compound is high, with lethal doses varying depending on the route of administration and the species.

Table 3: Median Lethal Dose (LD50) of this compound

| Species | Route of Administration | LD50 (µg/kg) | Reference |

| Mouse | Intraperitoneal (i.p.) | 10 | [1] |

| Mouse | Intravenous (i.v.) | 3.4 | [1] |

| Mouse | Oral (p.o.) | 263 | [1] |

| Human | Oral (p.o.) (estimated) | 5.7 | [1] |

Paralytic Shellfish Poisoning (PSP)

Clinical Presentation

The onset of PSP symptoms typically occurs within 30 minutes to 2 hours after ingesting contaminated shellfish.[12] Initial symptoms include paresthesia (tingling and numbness) of the lips, mouth, and face, which can spread to the extremities.[3][12] This may be followed by headache, dizziness, and gastrointestinal symptoms such as nausea and vomiting.[12] In severe cases, the paralysis progresses, leading to ataxia, dysphagia, and respiratory distress.[12] Death can occur from respiratory paralysis within 2 to 12 hours.[4]

Diagnosis and Management

Diagnosis of PSP is primarily based on clinical symptoms and a history of recent shellfish consumption.[12] Confirmation can be achieved by detecting this compound in the implicated shellfish or in the patient's urine.[12] There is no specific antidote for PSP; treatment is supportive and focuses on managing symptoms.[5] In severe cases, mechanical ventilation may be necessary to support respiration.[13]

Experimental Protocols for this compound Detection

Several methods are used for the detection and quantification of this compound and its analogues in shellfish.

Mouse Bioassay (AOAC Official Method 959.08)

The mouse bioassay has historically been the standard method for PSP toxin detection. It is a functional assay that measures the total toxicity of a sample.

Principle: A standardized extract of shellfish tissue is injected intraperitoneally into mice, and the time to death is recorded. The toxicity is quantified in Mouse Units (MU), where one MU is the amount of toxin that kills a 20g mouse in 15 minutes.

Detailed Methodology:

-

Sample Preparation:

-

Homogenize a representative sample of shellfish tissue.

-

Weigh 100 g of the homogenate into a beaker and add 100 mL of 0.1 N HCl.

-

Adjust the pH to between 2.0 and 4.0.

-

Boil gently for 5 minutes.

-

Cool the mixture and adjust the volume to 200 mL with distilled water.

-

Centrifuge or filter the extract to obtain a clear supernatant.

-

-

Assay Procedure:

-

Select healthy mice weighing between 19 and 21 g.

-

Inject 1.0 mL of the shellfish extract intraperitoneally into each of three mice.

-

Observe the mice for symptoms of PSP (e.g., paralysis, gasping) and record the time of the last gasping breath as the time of death.

-

The median death time of the three mice is used for toxicity calculation.

-

-

Toxicity Calculation:

-

Convert the median death time to Mouse Units (MU) using a standardized conversion table (e.g., Sommer's Table).

-

Calculate the toxin concentration in µg STX equivalents per 100 g of shellfish tissue using a conversion factor (1 MU ≈ 0.2 µg STX).

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Indirect quantitation of this compound by HPLC with post-column oxidation and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Neurotoxic Alkaloids: this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aesan.gob.es [aesan.gob.es]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Neurotoxic alkaloids: this compound and its analogs [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and Its Analogues: Toxicity, Analytical Method, Occurrence and Safety Management -Journal of Food Hygiene and Safety | Korea Science [koreascience.kr]

- 11. Optimization of Sample Preparation for the Identification and Quantification of this compound in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. foodstandards.gov.au [foodstandards.gov.au]

- 13. What Is the Regulatory Limit for this compound in Shellfish, and Who Sets It? → Learn [pollution.sustainability-directory.com]

Environmental Factors Influencing Saxitoxin Production: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Saxitoxin (B1146349) (STX) and its numerous derivatives, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2][3][4] The proliferation of these microorganisms, often leading to harmful algal blooms (HABs), poses a significant threat to public health and marine ecosystems.[1][3][5] The biosynthesis of this compound is a complex process governed by the sxt gene cluster and is intricately regulated by a variety of environmental factors.[3][6] Understanding these environmental controls is critical for predicting toxic events, managing water resources, and exploring the pharmacological potential of these molecules. This technical guide provides an in-depth overview of the key environmental factors—including temperature, nutrients, light intensity, salinity, and pH—that influence this compound production, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex enzymatic process encoded by a dedicated gene cluster, first identified in cyanobacteria and designated as the sxt gene cluster.[6][7][8] While the pathway in dinoflagellates is less understood due to their complex genomic landscapes, it is believed to follow a similar mechanism involving homologous genes.[6][8]

The process begins with the loading of an acyl carrier protein (ACP) with acetate (B1210297) from acetyl-CoA.[7] The initial steps involve a Claisen condensation reaction between propionyl-ACP and arginine, catalyzed by the polyketide synthase-like enzyme SxtA.[6][7] A series of subsequent enzymatic reactions, including amidino-transfer, condensation, epoxidation, and hydroxylation, lead to the formation of the core this compound molecule.[7] The expression of key genes within the sxt cluster, such as sxtA and sxtG, is often modulated by environmental conditions, directly impacting the rate of toxin production.[3][9][10]

Caption: Simplified proposed biosynthetic pathway for this compound in cyanobacteria.

Key Environmental Factors Influencing STX Production

The production of this compound is not constant and is significantly influenced by the surrounding environmental conditions. These factors can affect the growth of the organism, its metabolic state, and the transcriptional regulation of the sxt genes.[1][3]

Temperature

Temperature is a critical factor affecting both the growth of STX-producing organisms and their toxin content.[1][11] However, the relationship is often complex and species-specific, with optimal temperatures for growth not always coinciding with maximum toxin production.[1][9] In some cases, temperature stress (either cold or heat) can lead to an increase in this compound quota per cell.

For the dinoflagellate Alexandrium pacificum, STX content increased significantly at 16°C compared to 20°C.[10][11] In the cyanobacterium Aphanizomenon gracile, maximum STX production was observed at 30°C, a temperature above its growth optimum of 23°C.[9][12] This increase in toxin at supra-optimal temperatures was correlated with a 4.3-fold increase in the expression of the sxtA gene.[9][12] Conversely, in some strains of Cylindrospermopsis raciborskii, the highest STX concentrations were found at 25°C under high light, with a significant decrease at 30°C.[13][14]

Caption: Logical diagram of temperature's influence on this compound production.

Nutrients (Nitrogen and Phosphorus)

Nutrient availability, particularly nitrogen (N) and phosphorus (P), is a key driver of both algal growth and toxin production.[1][15][16] Since this compound is a nitrogen-rich molecule, its synthesis is fundamentally linked to nitrogen metabolism.[15]

Generally, nitrogen limitation tends to decrease STX production in dinoflagellates like Alexandrium minutum.[15][17] In contrast, phosphorus deficiency has been shown to increase the cellular STX content in several dinoflagellate species.[1][15][17] For example, under P-limiting conditions, A. minutum cells contained up to 7 times more toxin than under nutrient-balanced conditions.[17] In cyanobacteria, the response can be more varied. In Raphidiopsis raciborskii, lower nutrient conditions led to an upregulation of sxtA4 gene expression, though a significant decrease in total STX concentration was observed under phosphorus reduction, possibly due to hindered metabolic fitness.[18]

Light Intensity

Light is the primary energy source for photosynthetic STX producers, and its intensity and quality can modulate toxin synthesis.[3][19] For the cyanobacterium Cylindrospermopsis raciborskii, STX production is often highest at moderate to high light intensities. Studies have shown that the greatest concentrations of STX and neothis compound (NSTX) occurred at 100 µmol photons m⁻² s⁻¹, with lower production at both 50 and 150 µmol photons m⁻² s⁻¹.[13][19][20] This suggests an optimal light range for toxin synthesis that may be linked to the availability of energy and metabolic precursors from photosynthesis.[14] Furthermore, some studies have demonstrated a circadian rhythm in STX production, synchronized with the light-dark cycle.[19][20]

Salinity

Salinity is a significant environmental factor, especially for marine and estuarine species like those of the genus Alexandrium.[2] Optimal salinity for growth often aligns with the highest toxin production.[2] For Alexandrium pacificum, optimal growth and the highest STX content were observed at a salinity of 30 psu.[2][21] Extreme salinity conditions, either too high or too low, can suppress STX production.[2] This may be due to the metabolic cost of osmotic regulation, which could divert resources away from secondary metabolite synthesis.[2] Interestingly, while overall toxin content is affected, some studies show that the transcription of core biosynthesis genes like sxtA4 and sxtG is only minimally affected by salinity, suggesting that the regulation may occur at a post-transcriptional or metabolic level.[2][21]

pH

Changes in pH can influence cellular homeostasis and enzymatic functions, thereby affecting STX production.[22][23] In some cyanobacteria, elevated pH has been shown to stimulate a physiological response related to toxin production and transport.[22][24] For instance, a high pH of 9 stimulated the greatest physiological response in Anabaena circinalis and Cylindrospermopsis raciborskii, altering STX production and localization.[22] The production of STX under these conditions may be an adaptive mechanism to maintain homeostasis under ionic stress.[22][23] Additionally, increased partial pressure of CO₂, which can lower pH, has been found to reduce PST content in A. tamarense.[1]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the impact of environmental factors on this compound production.

Table 1: Effect of Temperature on this compound Production

| Species | Temperature (°C) | This compound Content | Reference |

|---|---|---|---|

| Alexandrium pacificum | 16 | 64.0 fmol/cell | [11] |

| Alexandrium tamarense | 15 | 42.3 fmol/cell | [11] |

| Alexandrium tamarense | 17 | 1.4 - 2.7 fmol/cell | [11] |

| Aphanizomenon gracile | 23 (Optimal Growth) | 136.5 µg STX equiv. L⁻¹ | [9] |

| Aphanizomenon gracile | 30 | Max. STX cell quota, 4.3-fold ↑ sxtA expression | [9][12] |

| C. raciborskii | 25 (+ high light) | Highest STX concentration | [13][14] |

| C. raciborskii | 30 (+ high light) | Much lower STX concentration |[13][14] |

Table 2: Effect of Nutrients on this compound Production

| Species | Nutrient Condition | This compound Content | Reference |

|---|---|---|---|

| Alexandrium pacificum | NO₃⁻ replete (1.76 mM) | 53.6 fmol/cell | [1] |

| Alexandrium minutum | N-limiting | ~3 times less toxin than balanced | [17] |

| Alexandrium minutum | P-limiting (N:P = 80) | ~7 times more toxin than balanced | [17] |

| Raphidiopsis raciborskii | P-reduction | Upregulated sxtA4 transcription, but ↓ total STX |[18] |

Table 3: Effect of Light Intensity on this compound Production

| Species | Light Intensity (µmol photons m⁻² s⁻¹) | Observation | Reference |

|---|---|---|---|

| C. raciborskii T3 | 50 | Lower STX/NSTX production | [19][20] |

| C. raciborskii T3 | 100 | Highest STX/NSTX concentration | [13][19][20] |

| C. raciborskii T3 | 150 | Lower STX/NSTX production |[19][20] |

Table 4: Effect of Salinity on this compound Production

| Species | Salinity (psu) | Observation | Reference |

|---|---|---|---|

| Alexandrium pacificum | 20 | Decreased cell growth and STX | [2][21] |

| Alexandrium pacificum | 30 | Optimal growth, highest STX eq (35.8 fmol/cell) | [2][21] |

| Alexandrium pacificum | 40 | Irregular cell growth, lower STX |[2][21] |

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound and its analogues is crucial for research and monitoring. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a primary method for its sensitivity and selectivity.[25][26][27]

Detailed Protocol: STX Quantification in Shellfish Tissue via HPLC-MS/MS

This protocol provides a standard methodology for determining this compound concentrations in a biological matrix.[25]

1. Sample Preparation and Extraction:

-

Homogenization: Weigh approximately 5 g of shellfish tissue and homogenize with 5 mL of 0.1 M hydrochloric acid (HCl).[25]

-

Extraction: Vortex the homogenate vigorously for 2 minutes.[25]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid debris.[25]

-

Supernatant Collection: Carefully collect the supernatant for purification.

2. Solid Phase Extraction (SPE) Clean-up:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[25]

-

Sample Loading: Load 1 mL of the acidic supernatant onto the conditioned cartridge.[25]

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.[25]

-

Elution: Elute the toxins from the cartridge with 2 mL of a methanol:water solution (e.g., 80:20, v/v).[25]

3. Final Preparation:

-

Filtration: Filter the collected eluate through a 0.22 µm syringe filter (e.g., PTFE) directly into an HPLC vial.[25]

4. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system.[25]

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[25]

-

Mobile Phase A: 0.1% formic acid in water.[25]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[25]

-

Gradient: A typical gradient starts at 5% B, increases to 95% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.[25]

-

Flow Rate: 0.3 mL/min.[25]

-

Injection Volume: 10 µL.[25]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[25]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[25]

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for this compound and its analogues.[25]

5. Quantification:

-

Toxin concentrations are determined by comparing the peak areas from the sample to a calibration curve generated using certified reference standards.[26][28]

Caption: Experimental workflow for this compound quantification in shellfish.

Conclusion

The synthesis of this compound by marine dinoflagellates and freshwater cyanobacteria is tightly regulated by a suite of environmental factors. Temperature, nutrient availability, light, salinity, and pH all play significant roles in modulating toxin production, often through complex interactions that affect cellular metabolism and the expression of the sxt gene cluster. The response to these environmental cues is frequently species- or even strain-specific, highlighting the need for detailed, controlled studies. For researchers and drug development professionals, a thorough understanding of these regulatory mechanisms is paramount for predicting toxic blooms, ensuring seafood safety, and potentially harnessing the biosynthetic machinery for novel applications. The continued application of advanced analytical techniques and molecular tools will further unravel the intricate relationship between the environment and this compound production.

References

- 1. Environmental Factors Modulate Saxitoxins (STXs) Production in Toxic Dinoflagellate Alexandrium: An Updated Review of STXs and Synthesis Gene Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of this compound in Marine Dinoflagellates: An Omics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Temperature Influences the Production and Transport of this compound and the Expression of sxt Genes in the Cyanobacterium Aphanizomenon gracile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temperature influences the content and biosynthesis gene expression of saxitoxins (STXs) in the toxigenic dinoflagellate Alexandrium pacificum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Environmental Factors Modulate Saxitoxins (STXs) Production in Toxic Dinoflagellate Alexandrium: An Updated Review of STXs and Synthesis Gene Aspects [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Combined Effect of Light and Temperature on the Production of Saxitoxins in Cylindrospermopsis raciborskii Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nutrient Deficiencies Impact on the Cellular and Metabolic Responses of this compound Producing Alexandrium minutum: A Transcriptomic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Environmental Factors on the Regulation of Cyanotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Elevated Na(+) and pH influence the production and transport of this compound in the cyanobacteria Anabaena circinalis AWQC131C and Cylindrospermopsis raciborskii T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. Quantifications of this compound concentrations in bivalves by high performance liquid chromatography-tandem mass spectrometry with the purification of immunoaffinity column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | From the sxtA4 Gene to this compound Production: What Controls the Variability Among Alexandrium minutum and Alexandrium pacificum Strains? [frontiersin.org]

An In-depth Technical Guide to Saxitoxin Analogs and Their Relative Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of saxitoxin (B1146349) (STX) and its analogs, focusing on their relative toxicities, mechanisms of action, and the experimental protocols used for their characterization. This compound and its numerous derivatives, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins that pose a significant threat to public health and are of considerable interest in neurological research and drug development.

Introduction to this compound and its Analogs

This compound is a naturally occurring neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1] It is a potent blocker of voltage-gated sodium channels in nerve and muscle cells, leading to the cessation of nerve impulse propagation and, consequently, paralysis.[2] This mechanism of action is the basis for the clinical syndrome known as paralytic shellfish poisoning (PSP) in humans, which can be fatal.

Over 50 analogs of this compound have been identified, all sharing a common tetrahydropurine backbone but differing in the substitutions at various positions on the molecule. These structural variations significantly influence the toxicity of each analog. The analogs are broadly classified into several groups based on their chemical structure, including:

-

Carbamate toxins: (e.g., this compound, Neothis compound, Gonyautoxins)

-

N-sulfocarbamoyl toxins: (e.g., C-toxins)

-

Decarbamoyl toxins: (e.g., decarbamoyl this compound)

-

Deoxydecarbamoyl toxins

The relative toxicity of these analogs is a critical factor in assessing the risk posed by contaminated shellfish and in the development of detection methods and potential therapeutic applications.

Quantitative Data on Relative Toxicity

The toxicity of this compound analogs is typically expressed relative to this compound itself, using Toxicity Equivalence Factors (TEFs).[3] A TEF is a measure of the toxicity of a congener relative to the parent toxin.[4] The European Food Safety Authority (EFSA) has established TEFs for a number of this compound analogs based on data from mouse bioassays.[5] The following table summarizes the TEFs for some of the most common this compound analogs.

| Toxin Analog Group | Toxin Analog | Abbreviation | Toxicity Equivalence Factor (TEF) - (EFSA) |

| Carbamate Toxins | This compound | STX | 1 |

| Neothis compound | NEO | 1 | |

| Gonyautoxin 1 & 4 | GTX1,4 | 1 | |

| Gonyautoxin 2 & 3 | GTX2,3 | 0.4 | |

| Gonyautoxin 5 | GTX5 | 0.1 | |

| Gonyautoxin 6 | GTX6 | Not Established | |

| N-sulfocarbamoyl Toxins | C1 & C2 | C1,2 | 0.1 |

| C3 & C4 | C3,4 | Not Established | |

| Decarbamoyl Toxins | Decarbamoyl this compound | dcSTX | 1 |

| Decarbamoyl Neothis compound | dcNEO | 0.4 | |

| Decarbamoyl Gonyautoxin 2 & 3 | dcGTX2,3 | 0.5 | |

| Decarbamoyl Gonyautoxin 1 & 4 | dcGTX1,4 | Not Established |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary molecular target of this compound and its analogs is the voltage-gated sodium channel (VGSC), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells. This compound binds with high affinity to site 1 of the α-subunit of the VGSC, which is located at the outer pore of the channel. This binding physically obstructs the passage of sodium ions, thereby preventing the depolarization phase of the action potential. The result is a blockade of nerve conduction, leading to flaccid paralysis.

dot

Caption: this compound blocks the voltage-gated sodium channel.

Experimental Protocols

The determination of the toxicity of this compound and its analogs relies on a variety of experimental methods. The following are detailed methodologies for key assays.

Mouse Bioassay (AOAC Official Method 2005.06)

The mouse bioassay is the traditional and officially recognized method for determining the total toxicity of paralytic shellfish poisons.[6][7]

Principle: This assay measures the time to death of mice after intraperitoneal injection of a shellfish extract. The toxicity is quantified in Mouse Units (MU), where one MU is the amount of toxin that kills a 20g mouse in 15 minutes.[6]

Methodology:

-

Sample Preparation: A known weight of shellfish tissue is homogenized and extracted with acidified water (pH 2-4).[3] The extract is then clarified by centrifugation.

-

Injection: A standardized volume (typically 1 mL) of the extract is injected intraperitoneally into a mouse of a specific weight range (19-21 g).[6]

-

Observation: The time from injection to the last gasp of the mouse is recorded.

-

Calculation: The toxicity in MU is calculated from the median death time of a group of mice using a standardized conversion table. This value can be converted to micrograms of STX equivalents per 100g of shellfish tissue.

Receptor Binding Assay (RBA)

The RBA is a non-animal-based method that quantifies the total PSP toxicity by measuring the binding of toxins to their target receptor.[8]

Principle: This is a competitive binding assay where this compound and its analogs in a sample compete with a known amount of radiolabeled this compound ([³H]-STX) for binding to the voltage-gated sodium channels present in a rat brain membrane preparation.[9] The amount of bound radioactivity is inversely proportional to the concentration of toxins in the sample.

Methodology:

-

Reagent Preparation:

-

Rat Brain Homogenate: Rat brains are homogenized in a buffer to prepare a membrane fraction rich in VGSCs.[10]

-

[³H]-Saxitoxin: A stock solution of radiolabeled this compound is prepared.

-

Standards: A series of this compound standards of known concentrations are prepared.

-

-

Assay Procedure:

-

In a microplate, the rat brain membrane preparation, [³H]-STX, and either a standard or a sample extract are combined.[9]

-

The mixture is incubated to allow competitive binding to reach equilibrium.

-

The mixture is then filtered to separate the membrane-bound [³H]-STX from the unbound [³H]-STX.

-

The amount of radioactivity on the filter is measured using a scintillation counter.

-

-

Data Analysis: A standard curve is generated by plotting the percentage of bound [³H]-STX against the concentration of the this compound standards. The toxin concentration in the samples is then determined by interpolating their percentage of binding on the standard curve.

Neuroblastoma Cell-Based Assay (CBA-N2a)

This in vitro assay utilizes a neuroblastoma cell line that is sensitive to toxins affecting voltage-gated sodium channels.[11][12]

Principle: The assay is based on the protective effect of this compound against the cytotoxic effects of veratridine (B1662332) and ouabain (B1677812). Veratridine opens VGSCs, leading to a massive influx of sodium and subsequent cell death. Ouabain inhibits the Na+/K+-ATPase pump, exacerbating the sodium overload. This compound, by blocking the VGSCs, prevents the veratridine-induced cytotoxicity.[11]

Methodology:

-

Cell Culture: Mouse neuroblastoma cells (Neuro-2a) are cultured in a 96-well plate to form a confluent monolayer.[11]

-

Toxin Exposure: The cells are pre-incubated with either this compound standards or sample extracts.

-

Induction of Cytotoxicity: A mixture of ouabain and veratridine is added to the wells.

-

Viability Assessment: After a specific incubation period, cell viability is measured using a colorimetric assay such as the MTT assay.[11]

-

Data Analysis: A dose-response curve is generated from the standards, and the concentration of this compound equivalents in the samples is calculated.

Experimental and Analytical Workflow

The assessment of this compound and its analogs in a sample typically follows a structured workflow, from initial screening to confirmatory analysis.

dot

References

- 1. This compound: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications [mdpi.com]

- 2. An Overview on the Marine Neurotoxin, this compound: Genetics, Molecular Targets, Methods of Detection and Ecological Functions [mdpi.com]

- 3. The Effect of Experimental Protocol on the Toxicity of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Marine biotoxins [fao.org]

- 7. aesan.gob.es [aesan.gob.es]

- 8. Validating the Technique for Identifying Paralytic Shellfish Toxins - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]

- 9. issc.org [issc.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Underpinnings of Saxitoxin Synthesis in Dinoflagellates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxitoxin (B1146349) (STX) and its numerous analogues, collectively known as paralytic shellfish toxins (PSTs), are potent neurotoxins produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[1][2] These toxins are responsible for paralytic shellfish poisoning (PSP), a severe and sometimes fatal human illness.[1][3] This technical guide provides an in-depth exploration of the genetic basis of this compound production in dinoflagellates, focusing on the core genes, biosynthetic pathways, regulatory mechanisms, and the experimental methodologies used for their investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, marine biology, and toxicology.

The this compound Gene Cluster (sxt) in Dinoflagellates

The biosynthesis of this compound is orchestrated by a suite of genes known as the sxt gene cluster.[1] While first characterized in cyanobacteria, homologs of these genes have been identified in this compound-producing dinoflagellates, primarily within the genera Alexandrium, Gymnodinium, and Pyrodinium.[4][5]